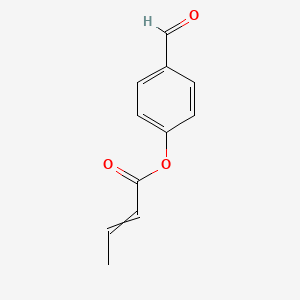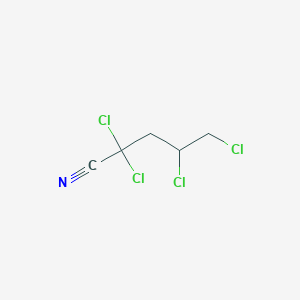
2,2,4,5-Tetrachloropentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5-Tetrachloropentanenitrile is an organic compound with the molecular formula C5H4Cl4N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,5-Tetrachloropentanenitrile typically involves the chlorination of pentanenitrile under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,5-Tetrachloropentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4,5-Tetrachloropentanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,4,5-Tetrachloropentanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and exert various effects depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetrachloropentane: A structurally similar compound with different reactivity due to the absence of the nitrile group.
2,4,5-Trichlorophenol: Another chlorinated compound with distinct chemical properties and applications.
Uniqueness: 2,2,4,5-Tetrachloropentanenitrile is unique due to the presence of both multiple chlorine atoms and a nitrile group, which confer specific reactivity and potential applications that are not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Eigenschaften
CAS-Nummer |
116547-32-1 |
|---|---|
Molekularformel |
C5H5Cl4N |
Molekulargewicht |
220.9 g/mol |
IUPAC-Name |
2,2,4,5-tetrachloropentanenitrile |
InChI |
InChI=1S/C5H5Cl4N/c6-2-4(7)1-5(8,9)3-10/h4H,1-2H2 |
InChI-Schlüssel |
UZFZYGKKVINYOR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)Cl)C(C#N)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


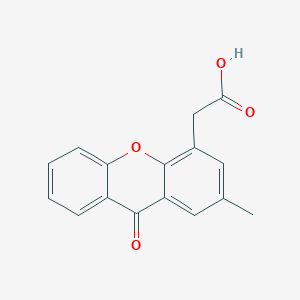
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
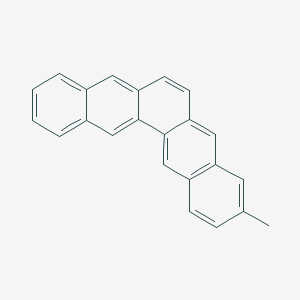
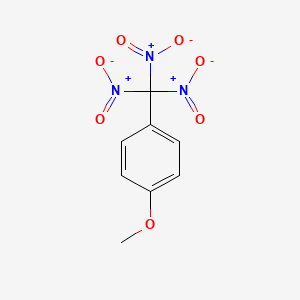
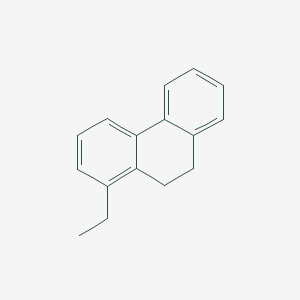
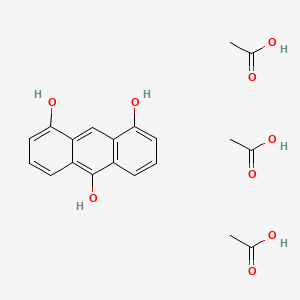
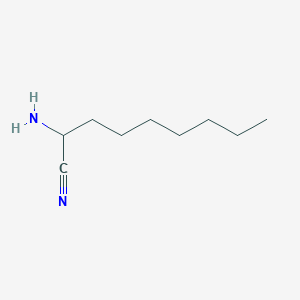
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
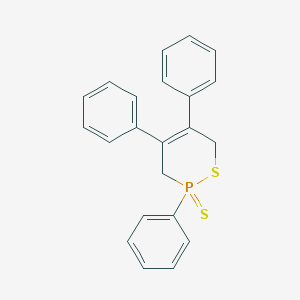
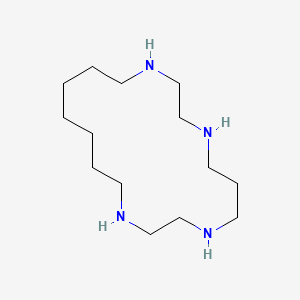
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
